molecular formula C17H16N2O2 B3930342 N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide

N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide

Cat. No. B3930342
M. Wt: 280.32 g/mol
InChI Key: CKNCEEKOYPOECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide, also known as CMMPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of amides and is widely used in various laboratory experiments. The purpose of

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide is not fully understood. However, it is believed that the compound inhibits the activity of enzymes involved in the growth of cancer cells and the production of inflammatory cytokines. This leads to a reduction in the growth of cancer cells and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have a protective effect on the liver, making it a potential candidate for the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide in lab experiments is its high purity and stability. Additionally, the compound is readily available and relatively inexpensive. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on different types of cancer cells. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a potential candidate for the treatment of cancer and inflammatory diseases. While there are still limitations to our understanding of the compound, further research in this area has the potential to lead to the development of new and effective treatments for these diseases.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide has been extensively used in scientific research due to its unique properties. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16(14-5-3-2-4-6-14)17(20)19-15-9-7-13(8-10-15)11-12-18/h2-10,16H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNCEEKOYPOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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